An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-benzylmorpholine-2-carboxylate, a crucial heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a key intermediate in the development of potent and selective therapeutic agents, particularly for the serotonergic system. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable feature in drug candidates.[4] The nitrogen atom of the morpholine ring can be readily functionalized, allowing for the exploration of a wide range of chemical space and the fine-tuning of pharmacological activity. Ethyl 4-benzylmorpholine-2-carboxylate, with its ester functionality and N-benzyl protection, represents a versatile and strategically important intermediate for the synthesis of more complex morpholine-containing molecules with therapeutic potential.
Chemical Identity and Physicochemical Properties
Table 1: Chemical and Physical Properties of Ethyl 4-benzylmorpholine-2-carboxylate
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 4-benzylmorpholine-2-carboxylate | N/A |
| Synonyms | 4-Phenylmethyl-2-morpholinecarboxylic acid ethyl ester, Ethyl 4-benzyl-2-morpholinecarboxylate | [2] |
| CAS Number | 135072-32-1 | [5] |
| Molecular Formula | C₁₄H₁₉NO₃ | [2] |
| Molecular Weight | 249.31 g/mol | [2] |
| Appearance | Colorless oil (predicted) | N/A |
| Boiling Point | 330.3 ± 37.0 °C (Predicted) | [2][5] |
| Density | 1.128 g/cm³ (Predicted) | [5] |
| pKa | 5.70 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. | [2] |
Note: Most of the physical properties are predicted and should be confirmed experimentally.
Synthesis and Mechanistic Insights
The primary synthetic route to Ethyl 4-benzylmorpholine-2-carboxylate involves the N-benzylation of the parent compound, ethyl morpholine-2-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Reaction Scheme:
Figure 1: General synthesis scheme for Ethyl 4-benzylmorpholine-2-carboxylate.
Detailed Experimental Protocol (Adapted from analogous syntheses):
A robust and scalable procedure for the N-benzylation of morpholine derivatives can be adapted for the synthesis of the title compound. The following is a representative protocol:
Materials:
-
Ethyl morpholine-2-carboxylate
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (or another polar aprotic solvent like DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl morpholine-2-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-benzylmorpholine-2-carboxylate.
Causality and Experimental Choices:
-
Base: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the morpholine nitrogen, thereby increasing its nucleophilicity, without competing in the substitution reaction.
-
Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Purification: Column chromatography is a standard and effective method for separating the desired N-benzylated product from any unreacted starting materials or byproducts.
Spectroscopic Characterization
1H NMR (Predicted):
-
Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).
-
Benzylic protons (-CH₂-Ph): Singlet around δ 3.5-3.7 ppm (2H).
-
Morpholine ring protons: A series of multiplets between δ 2.0 and 4.0 ppm. The proton at the C2 position adjacent to the ester will be deshielded.
-
Ethyl ester protons (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).
13C NMR (Predicted):
-
Carbonyl carbon (C=O): Signal around δ 170-175 ppm.
-
Aromatic carbons (benzyl group): Signals between δ 127 and 138 ppm.
-
Benzylic carbon (-CH₂-Ph): Signal around δ 60-65 ppm.
-
Morpholine ring carbons: Signals in the range of δ 45-75 ppm.
-
Ethyl ester carbons (-OCH₂CH₃): Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).
Infrared (IR) Spectroscopy (Predicted):
-
C=O stretch (ester): Strong absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
C=C stretches (aromatic): Bands around 1450-1600 cm⁻¹.
Application in Drug Development: A Precursor to 5-HT₄ Receptor Agonists
A significant application of Ethyl 4-benzylmorpholine-2-carboxylate is its role as a key intermediate in the synthesis of potent and selective serotonin 4 (5-HT₄) receptor agonists.[2] The 5-HT₄ receptor is a G-protein coupled receptor primarily found in the gastrointestinal tract, bladder, and central nervous system. Agonists of this receptor have shown therapeutic potential for treating gastrointestinal motility disorders, such as gastroparesis and irritable bowel syndrome with constipation (IBS-C).[6]
The BIMU Series of 5-HT₄ Agonists:
Ethyl 4-benzylmorpholine-2-carboxylate is a precursor to the benzimidazolone-based 5-HT₄ agonists, including the well-studied compounds BIMU 1 and BIMU 8 .[3][7] These compounds are known for their high affinity and agonist activity at the 5-HT₄ receptor.
Synthetic Pathway Overview:
The synthesis of these agonists involves several steps, starting with the modification of Ethyl 4-benzylmorpholine-2-carboxylate. A simplified, conceptual workflow is presented below.
Figure 2: Conceptual workflow for the synthesis of BIMU series 5-HT₄ agonists from the title compound.
The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine fragment. The N-benzyl group serves as a protecting group for the morpholine nitrogen and is removed at a later stage, often by catalytic hydrogenation, to allow for further functionalization.
Mechanism of Action of 5-HT₄ Agonists:
5-HT₄ receptor agonists exert their prokinetic effects by stimulating the release of acetylcholine from enteric neurons. This increased acetylcholine release enhances smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.
Figure 3: Simplified signaling pathway of 5-HT₄ receptor agonists in enteric neurons.
Safety and Handling
As a laboratory chemical, Ethyl 4-benzylmorpholine-2-carboxylate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related N-benzylated morpholines and its precursors.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. N-substituted morpholines can be irritants to the skin, eyes, and respiratory tract.[2]
Conclusion and Future Perspectives
Ethyl 4-benzylmorpholine-2-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its utility is well-established in the synthesis of potent 5-HT₄ receptor agonists, demonstrating the importance of the morpholine scaffold in designing drugs for gastrointestinal disorders. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the development of new chemical entities targeting a range of biological targets. Future research may explore its use in the synthesis of other classes of bioactive molecules, further expanding its role in drug discovery.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ghelardini, C., Galeotti, N., Gualtieri, F., Romanelli, M. N., & Bartolini, A. (1996). Central cholinergic antinociception induced by 5HT4 agonists: BIMU 1 and BIMU 8. Life sciences, 58(25), 2297–2309. [Link]
-
Acros Pharmatech. (n.d.). Ethyl 4-benzylmorpholine-2-carboxylate. Retrieved from [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
-
Turconi, M., Schiavone, A., Donetti, A., Micheletti, R., & Schiantarelli, P. (1991). The benzimidazolone derivative BIMU 8 is a potent agonist at 5-HT4 receptors in the rat oesophagus. Agents and actions, 33(3-4), 369–371. [Link]
-
Wikipedia. (n.d.). 5-HT4 receptor. Retrieved from [Link]
-
McLean, P. G., Coupar, I. M., & Moloney, G. P. (1996). Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle. British journal of pharmacology, 118(3), 555–562. [Link]
-
Sonda, S., He, W., Takeda, M., & Kato, S. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3235–3245. [Link]
-
Dumuis, A., Gozlan, H., & Spedding, M. (1994). 5-HT4 receptor modulation of acetylcholine outflow in guinea pig brain slices. Naunyn-Schmiedeberg's archives of pharmacology, 349(4), 346–351. [Link]
-
Schiavone, A., Turconi, M., Donetti, A., Micheletti, R., & Schiantarelli, P. (1994). Gastroprokinetic properties of the benzimidazolone derivative BIMU 1, an agonist at 5-hydroxytryptamine4 and antagonist at 5-hydroxytryptamine3 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 349(4), 338–345. [Link]
-
De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 20(2), 99–112. [Link]
-
PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Ethyl4-benzylmorpholine-2-carboxylate | 135072-32-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-benzylmorpholine-2-carboxylate [acrospharma.co.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central cholinergic antinociception induced by 5HT4 agonists: BIMU 1 and BIMU 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
